Chiauranib Chiauranib Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, chiauranib binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735217
InChI:
SMILES:
Molecular Formula: C30H30Cl2F2N2O8S
Molecular Weight:

Chiauranib

CAS No.:

Cat. No.: VC20735217

Molecular Formula: C30H30Cl2F2N2O8S

Molecular Weight:

* For research use only. Not for human or veterinary use.

Chiauranib -

Specification

Molecular Formula C30H30Cl2F2N2O8S
Appearance white solid powder

Introduction

Chemical Structure and Properties

Chiauranib possesses a complex molecular structure that underlies its multi-target inhibitory capabilities. The compound's chemical properties include:

PropertyValue
Chemical FormulaC27H21N3O3
Average Molecular Weight435.483 g/mol
Monoisotopic Weight435.158291548

The structural features of Chiauranib include multiple aromatic rings and heterocycles that facilitate binding to various kinase targets . This complex three-dimensional conformation allows the molecule to effectively interact with its target proteins, enabling its multi-pathway inhibition capabilities.

Mechanism of Action

The therapeutic efficacy of Chiauranib derives from its unique ability to simultaneously inhibit three critical pathways involved in tumorigenesis:

Multi-Kinase Inhibition Profile

Chiauranib selectively targets:

  • Angiogenesis-related kinases: VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit

  • Mitosis-related kinase: Aurora B

  • Chronic inflammation-related kinase: CSF-1R

This inhibition occurs with high potency, with IC50 values in the single-digit nanomolar range . Importantly, Chiauranib demonstrates remarkable selectivity, showing little activity against off-target non-receptor kinases, proteins, G-protein coupled receptors (GPCRs), and ion channels . This selective profile suggests a potentially favorable safety profile in clinical settings.

Cellular Effects

At the cellular level, Chiauranib exerts multiple effects:

  • Inhibits rapid proliferation of tumor cells by targeting DNA replication

  • Enhances antitumor immunity

  • Inhibits tumor angiogenesis

Recent research has also revealed that Chiauranib induces intracellular reactive oxygen species (ROS) levels via activation of the p53 signaling pathway, particularly in KRAS wild-type colorectal cancer cells . This finding suggests genetic context may influence response to treatment with this compound.

Pharmacokinetics

Chiauranib demonstrates favorable pharmacokinetic properties that support its clinical application. Phase I studies have characterized its pharmacokinetic profile:

Single and Multiple Dose Studies

The compound exhibits:

  • Rapid absorption following oral administration

  • Slow elimination from the body

  • Linear and dose-dependent pharmacokinetic profile

ParameterSingle DoseMultiple Dose
AbsorptionRapidRapid
EliminationSlowSlow
Steady StateN/AReached within 8 days
AccumulationN/AApproximately 2-fold vs. single dose

In multiple dose studies, the accumulative exposure of Chiauranib reached steady state within 8 days and was approximately increased by twofold compared to single dose studies . These characteristics support the once-daily dosing regimen employed in clinical trials.

Clinical Development

Chiauranib has progressed through several phases of clinical development, with promising results at each stage.

Phase I Studies

A phase I dose-escalation study employed a 3+3 design to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary antitumor activity in patients with refractory advanced solid tumors and lymphoma .

Dose LevelNumber of PatientsDLT Occurrence
10 mg daily2None
20 mg daily6None
35 mg daily3None
50 mg daily3None
65 mg daily42 patients (grade 3 hypertension)

Dose-limiting toxicity (DLT) in the form of grade 3 hypertension occurred in two patients at the 65 mg/day dose level, establishing the maximum tolerated dose (MTD) at 50 mg/day .

While no complete or partial responses were observed during this initial study, 12 patients (66.7%) achieved stable disease, suggesting potential antitumor activity .

Phase Ib/II Studies

Building on Phase I results, multiple Phase Ib/II studies have been initiated:

  • A Phase Ib/II trial (CAR105) enrolled 42 subjects for safety analysis and 41 subjects for efficacy analysis as of October 2020

  • In April 2021, Chipscreen Biosciences received FDA clearance to proceed with a Phase 1b/2 clinical trial of Chiauranib in the United States, focusing on 24-36 patients with SCLC

These intermediate-phase studies aim to further characterize safety, tolerability, and efficacy in specific cancer populations.

Phase III Studies

Chiauranib has advanced to Phase III clinical trials in China for specific indications . A notable Phase III study is investigating the efficacy and safety of Chiauranib capsules in patients with relapsed or refractory small cell lung cancer . This progression to late-stage clinical development reflects confidence in the compound's therapeutic potential.

Therapeutic Applications

Chiauranib has demonstrated potential efficacy across multiple cancer types:

Cancer Types Under Investigation

Cancer TypeDevelopment StatusKey Findings
Small Cell Lung Cancer (SCLC)Phase III; Breakthrough Therapy designation in ChinaCurrently under investigation
Ovarian CancerBreakthrough Therapy designation in ChinaCurrently under investigation
Colorectal CancerPreclinical/early clinicalSelective inhibition of KRAS wild-type (IC50: 8.843 μM in SW48 cells; 9.165 μM in CaCO2 cells)
Liver CancerEarly clinicalCurrently under investigation
Breast CancerEarly clinicalCurrently under investigation
Non-Hodgkin's LymphomaClinical trial NCT03974243 (in combination with Chidamide)Currently under investigation

Research findings particularly highlight Chiauranib's selective inhibition of colorectal cancer with KRAS wild-type status, suggesting potential for precision medicine approaches based on genetic profiling .

Adverse EventIncidence (% of patients)Severity
Fatigue61.1%Primarily grade 1-2
Proteinuria44.4%Primarily grade 1-2
Hematuria38.9%Primarily grade 1-2
Hypothyroidism38.9%Primarily grade 1-2
Hypertriglyceridemia33.3%Primarily grade 1-2
Hypertension33.3%Primarily grade 1-2, some grade 3

Grade 3 adverse events were limited to hypertension (in two patients), neutropenia (in two patients), and hyperglycemia (in one patient) . No treatment-related adverse events exceeding grade 3 were observed, and no treatment-related deaths occurred during clinical studies .

Dose-Limiting Toxicities

The primary dose-limiting toxicity identified was grade 3 hypertension, which occurred at the 65 mg/day dose level . This finding established 50 mg/day as the recommended phase II dose.

Future Directions

Chiauranib's development continues to evolve with several promising research avenues:

Combination Therapies

Ongoing investigations include combination approaches, such as Chiauranib with Chidamide for relapsed/refractory non-Hodgkin's lymphoma (clinical trial NCT03974243) . These combination strategies may enhance efficacy through synergistic mechanisms.

Biomarker Development

The observed selectivity for KRAS wild-type colorectal cancer suggests potential for biomarker-guided treatment approaches . Further research into predictive biomarkers could help identify patients most likely to benefit from Chiauranib therapy.

Expanded Indications

Beyond current cancer types under investigation, Chiauranib's multi-target mechanism suggests potential applications in additional malignancies where angiogenesis, mitosis dysregulation, or inflammatory microenvironments play significant roles.

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